(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid

β-peptide foldamer supramolecular assembly side-chain engineering

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid (CAS 244227-60-9), also referred to as Fmoc-L-β-homonorleucine or Fmoc-β³-HNle-OH, is a chiral, Fmoc-protected β³-amino acid bearing an unbranched n-butyl side chain (C₂₂H₂₅NO₄, MW 367.44). The β³-configuration places the side chain and amino group at the C(3) position, enabling the compound to serve as a building block for solid-phase synthesis of β-peptides and α/β-peptide foldamers that adopt stable 14-helical conformations.

Molecular Formula C22H25NO4
Molecular Weight 367.445
CAS No. 244227-60-9
Cat. No. B2801839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid
CAS244227-60-9
Molecular FormulaC22H25NO4
Molecular Weight367.445
Structural Identifiers
SMILESCCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H25NO4/c1-2-3-8-15(13-21(24)25)23-22(26)27-14-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,15,20H,2-3,8,13-14H2,1H3,(H,23,26)(H,24,25)/t15-/m0/s1
InChIKeyJLQPLDXCKOKHOY-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fmoc-(S)-3-Aminoheptanoic Acid (CAS 244227-60-9): A Linear-Chain β³-Amino Acid Building Block for Foldamer and Peptide Synthesis


(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid (CAS 244227-60-9), also referred to as Fmoc-L-β-homonorleucine or Fmoc-β³-HNle-OH, is a chiral, Fmoc-protected β³-amino acid bearing an unbranched n-butyl side chain (C₂₂H₂₅NO₄, MW 367.44) . The β³-configuration places the side chain and amino group at the C(3) position, enabling the compound to serve as a building block for solid-phase synthesis of β-peptides and α/β-peptide foldamers that adopt stable 14-helical conformations [1]. Its linear side chain distinguishes it from branched β³-analogs such as Fmoc-β³-homoleucine and Fmoc-β³-homovaline, with measurable consequences for higher-order assembly stoichiometry [2]. Commercial specifications range from 95% to 98% purity by HPLC .

Why Fmoc-(S)-3-Aminoheptanoic Acid Cannot Be Replaced by Other Fmoc-β-Amino Acids or Positional Isomers Without Altering Peptide Assembly and Binding Outcomes


In-class Fmoc-β-amino acids are not functionally interchangeable because the side-chain position, branching pattern, and backbone atom placement each dictate distinct conformational and supramolecular behavior. β³-Amino acids with a linear n-butyl side chain (Fmoc-β³-HNle-OH) produce different β-peptide bundle stoichiometries compared to γ-branched analogs such as β³-homoleucine (octamer) or β³-homovaline (tetramer) [1]. Shifting the amino group from the β- to the α-position (Fmoc-norleucine) eliminates the proteolytic resistance conferred by the β-peptide backbone, where α-peptides are degraded within 15 minutes by pronase while β-peptides remain intact for orders of magnitude longer [2]. Even within the β³-series, a β²→β³ side-chain relocation at a single residue can cause a large decrease in target protein binding affinity, as demonstrated for Bcl-xL foldamer ligands [3]. These factors preclude simple substitution without re-optimizing the entire system.

Quantitative Differentiation Evidence for Fmoc-(S)-3-Aminoheptanoic Acid (CAS 244227-60-9) Against Closest Analogs


Linear vs. Branched Side Chain: β³-Peptide Bundle Stoichiometry Control

The unbranched n-butyl side chain of Fmoc-β³-HNle-OH (target compound) differentiates it from γ-branched β³-amino acids. In β³-peptide bundles, β³-homoleucine-containing peptides assemble into octamers, whereas β³-homovaline-containing peptides form tetramers; the difference is attributed to side-chain length and γ-carbon branching [1]. β³-Homonorleucine, with its linear four-carbon side chain lacking γ-branching, provides an intermediate hydrophobicity and steric profile that enables distinct assembly outcomes not achievable with branched analogs. This tunability is critical for designing foldamer quaternary structure.

β-peptide foldamer supramolecular assembly side-chain engineering

β³-hNle Tolerates Substitution at a Bcl-xL Binding Hotspot Without Affinity Loss, Unlike β²-hNle

In a high-resolution structural study of an α/β-peptide foldamer (1) bound to Bcl-xL (Ki = 2 nM), replacing β³-homoleucine at position 9 with β³-homonorleucine (the target compound's residue) had little effect on binding affinity [1]. By contrast, moving the side chain one atom toward the C-terminus (β³-hNle → β²-hNle) caused a large decrease in binding, demonstrating the critical importance of side-chain position at the β-carbon [1]. This establishes that Fmoc-β³-HNle-OH can functionally replace Fmoc-β³-HLeu-OH at this site without affinity loss, but cannot be replaced by its β²-isomer.

BH3 mimetic Bcl-xL antagonist α/β-peptide foldamer protein-protein interaction inhibitor

β³-Amino Acid Backbone Confers 2–3 Orders of Magnitude Greater Proteolytic Stability vs. α-Amino Acid Isomers

Peptides constructed from β³-amino acids such as Fmoc-β³-HNle-OH are resistant to proteolytic degradation, whereas α-peptide counterparts are rapidly cleaved. In an in vitro investigation with 15 peptidases (including pronase, trypsin, and elastase), natural α-peptides were degraded within 15 minutes, while β-peptides exhibited half-lives extended by two to three orders of magnitude [1]. A separate study confirmed that mixed α/β-peptides also show significantly improved half-lives in human blood plasma compared to corresponding all-α-peptides [2]. This class-level property is directly conferred by the β³-backbone geometry present in (S)-3-(Fmoc-amino)heptanoic acid, which is absent in the isomeric Fmoc-(S)-2-aminoheptanoic acid (α-norleucine derivative).

proteolytic stability peptide half-life β-peptide therapeutic pronase resistance

Fmoc vs. Boc Protection: Base-Labile Deprotection Enables Milder SPPS Conditions and Avoids Acid-Mediated Side Reactions

The Fmoc protecting group on (S)-3-(Fmoc-amino)heptanoic acid is removed under mild basic conditions (20% piperidine in DMF, typical half-life <2 min for complete deprotection) , whereas a Boc-protected analog requires strongly acidic conditions (50% TFA in dichloromethane) that can cause partial cleavage of acid-sensitive resin linkers and side-chain protecting groups . The Fmoc strategy avoids the repeated HF or TFA exposure inherent to Boc chemistry, reducing cumulative side reactions and improving crude peptide purity. This difference is particularly consequential for β-peptide synthesis, where multiple consecutive couplings demand consistent deprotection efficiency without backbone degradation.

solid-phase peptide synthesis Fmoc-SPPS protecting group strategy Boc vs Fmoc

Commercial Purity Range and Supplier Differentiation for Research-Grade Procurement

The compound is commercially available at three distinct purity tiers from reputable suppliers: 95% (AKSci, catalog 5244CQ) , 97% (Amatek Scientific, product AS03908) , and 98% (Leyan, product 1999601) . This compares to standard proteinogenic Fmoc-amino acids typically specified at ≥99% HPLC purity (LifeTein, Iris Biotech) [1]. The 95–98% range for this non-proteinogenic β³-amino acid reflects the additional synthetic complexity of Arndt-Eistert homologation, and users must match the purity tier to their application: 95% sufficient for exploratory library synthesis; 98% recommended for SAR studies requiring precise stoichiometric control.

Fmoc amino acid purity HPLC specification peptide synthesis reagent procurement

Application Scenarios Where Fmoc-(S)-3-Aminoheptanoic Acid (CAS 244227-60-9) Delivers Documented Differentiation


β³-Peptide Foldamer Design Requiring Tunable Quaternary Assembly Stoichiometry

When designing β³-peptide bundles whose quaternary structure must be controlled via side-chain engineering, the linear n-butyl side chain of Fmoc-β³-HNle-OH provides a stoichiometry-determining profile distinct from the γ-branched β³-hLeu (octamer) and β³-hVal (tetramer) residues [1]. Researchers can use this compound to probe the role of γ-branching in helix-bundle packing or to achieve assembly states not accessible with branched building blocks, as demonstrated by the systematic stoichiometry study in Tetrahedron 2012 [1].

BH3-Mimetic α/β-Peptide Antagonist Lead Optimization for Bcl-xL Targeting

In the development of α/β-peptide foldamer antagonists of the Bcl-xL anti-apoptotic protein, Fmoc-β³-HNle-OH can be incorporated at position 9 of the foldamer sequence with negligible impact on binding affinity (parent Ki ≈ 2 nM) [2]. This validated substitution enables medicinal chemists to diversify hydrophobic contacts at a solvent-exposed position while maintaining low-nanomolar target engagement, an essential criterion for structure-activity relationship (SAR) campaigns in oncology drug discovery [2].

Protease-Resistant Peptide Therapeutic Lead Generation Requiring Extended Plasma Half-Life

Peptide leads incorporating β³-amino acid residues such as (S)-3-aminoheptanoic acid exhibit 100- to 1000-fold longer half-lives against a panel of 15 mammalian peptidases compared to all-α-peptide counterparts [3]. This property is critical for therapeutic candidates where rapid proteolytic clearance would otherwise preclude adequate exposure. The Fmoc-protected form enables direct incorporation into standard Fmoc-SPPS workflows for rapid synthesis of protease-resistant β-peptide and mixed α/β-peptide libraries [2].

Solid-Phase β-Peptide Library Synthesis Requiring Enantiomerically Pure β³-Building Blocks with Fmoc Compatibility

The Arndt-Eistert homologation route from Fmoc-protected α-amino acids yields enantiomerically pure Fmoc-β³-amino acids in two steps with high yield [2], and CAS 244227-60-9 is available commercially at 95–98% HPLC purity . The Fmoc group enables real-time deprotection monitoring via UV absorbance at 300 nm, a practical advantage over Boc-based strategies for automated SPPS. These characteristics make this compound suitable for constructing β-peptide one-bead-one-compound libraries for foldamer-based drug discovery, as demonstrated in the Bcl-xL foldamer screening campaigns [2].

Quote Request

Request a Quote for (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-heptanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.